Methyl Tetracosanoate-D3

Description

Significance of Stable Isotope Labeling in Contemporary Biochemical Investigations

Stable isotope labeling is a cornerstone of modern biochemical research, providing a safe and effective method to study metabolic pathways, nutrient distribution, and the dynamics of biomolecules. metsol.comdiagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them suitable for a wide range of studies, including those involving human subjects. metsol.comdiagnosticsworldnews.com

The core principle of stable isotope labeling lies in introducing molecules containing these heavier isotopes into a biological system. creative-proteomics.com These labeled compounds participate in metabolic reactions just like their unlabeled counterparts. metsol.com By using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish the labeled molecules from the unlabeled ones based on their mass difference. wikipedia.orgdiagnosticsworldnews.com This allows for the precise tracking and quantification of metabolites, providing invaluable insights into the rates of synthesis, degradation, and conversion of biomolecules. diagnosticsworldnews.com This technique has become indispensable for studying the flux through metabolic pathways, understanding disease mechanisms, and developing new therapeutic strategies. metsol.compnas.org

Overview of Methyl Tetracosanoate-D3 as a Critical Deuterated Analytical Standard

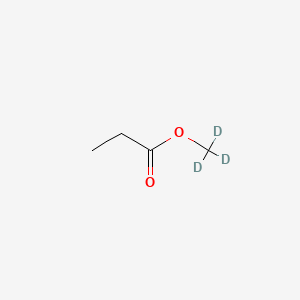

This compound is a deuterated form of methyl tetracosanoate (B1234217), the methyl ester of tetracosanoic acid (also known as lignoceric acid). pharmaffiliates.commedchemexpress.comlarodan.com Specifically, the "D3" designation indicates that three hydrogen atoms in the methyl ester group have been replaced with deuterium atoms. lgcstandards.com This strategic placement of the deuterium label makes it an ideal internal standard for quantitative analysis using mass spectrometry. nih.govbohrium.com

In analytical chemistry, particularly in the field of metabolomics, internal standards are crucial for accurate quantification. They are added in a known amount to a sample before analysis to correct for any loss of analyte during sample preparation and to account for variations in instrument response. Because this compound is chemically identical to the non-deuterated (or "light") methyl tetracosanoate, it behaves similarly during extraction and chromatographic separation. nih.gov However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. This enables precise and reliable measurement of the concentration of natural methyl tetracosanoate in a biological sample. nih.gov

Table 1: Physicochemical Properties of Methyl Tetracosanoate and its Deuterated Analog

| Property | Methyl Tetracosanoate | This compound |

| Chemical Formula | C₂₅H₅₀O₂ | C₂₅H₄₇D₃O₂ |

| Molecular Weight | 382.66 g/mol larodan.comsigmaaldrich.compharmaffiliates.com | 385.68 g/mol lgcstandards.com |

| CAS Number | 2442-49-1 larodan.comsigmaaldrich.comthomassci.com | 38758-64-4 pharmaffiliates.comclearsynth.com |

| Appearance | White Solid pharmaffiliates.com | Not specified, likely a white solid |

| Melting Point | 58-60 °C sigmaaldrich.comthomassci.comthegoodscentscompany.com | Not specified |

| Boiling Point | 232 °C at 4 mmHg sigmaaldrich.comscientificlabs.ie | Not specified |

| Synonyms | Lignoceric acid methyl ester, Methyl lignocerate larodan.comsigmaaldrich.comthomassci.com | Labeled Methyl Tetracosanoate pharmaffiliates.com |

Historical Context and Evolution of Deuterated Lipid Analogues in Metabolic Tracing

The use of isotopes to trace metabolic pathways dates back to the pioneering work of Rudolf Schoenheimer in the 1930s, who used deuterium to study fatty acid metabolism. frontiersin.org This early research laid the foundation for the field of metabolic tracing. The initial studies with deuterated fatty acids were revolutionary, demonstrating the dynamic nature of body constituents.

The evolution of deuterated lipid analogues has been closely linked to advancements in analytical instrumentation and synthetic chemistry. The development of gas chromatography-mass spectrometry (GC-MS) provided a highly sensitive and specific method for detecting and quantifying isotopically labeled molecules. nih.gov This spurred the synthesis of a wider variety of deuterated fatty acids and their esters. cdnsciencepub.comcdnsciencepub.com

Early synthetic methods often involved straightforward esterification of a deuterated fatty acid or the use of deuterated reagents like deuterated methanol (B129727). bohrium.comcdnsciencepub.com Over time, more sophisticated synthetic strategies have been developed, allowing for the introduction of deuterium at specific positions within the fatty acid chain or for creating fully deuterated (perdeuterated) lipids. nih.goveuropa.euansto.gov.au These advancements have enabled more complex and detailed investigations into lipid metabolism, including the study of lipid remodeling, transport, and the metabolic fate of specific parts of the lipid molecule. pnas.orgbiorxiv.org The continued development of both synthetic methods and high-resolution analytical techniques ensures that deuterated lipid analogues will remain a vital tool in biochemical research. researchgate.netcolumbia.edu

Structure

3D Structure

Properties

Molecular Formula |

C4H8O2 |

|---|---|

Molecular Weight |

91.12 g/mol |

IUPAC Name |

trideuteriomethyl propanoate |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3/i2D3 |

InChI Key |

RJUFJBKOKNCXHH-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CC |

Canonical SMILES |

CCC(=O)OC |

Origin of Product |

United States |

Methodological Considerations in the Preparation and Characterization of Research Grade Methyl Tetracosanoate D3

Strategies for Deuterium (B1214612) Incorporation in Fatty Acid Methyl Ester Synthesis

The synthesis of Methyl Tetracosanoate-D3 requires a strategy that precisely introduces three deuterium atoms onto the methyl ester group. The most direct and widely employed method for this specific labeling pattern is the acid-catalyzed esterification of the parent carboxylic acid, Tetracosanoic Acid, using deuterated methanol (B129727) (CD₃OD). bohrium.comuni-due.de

This reaction involves protonating the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the deuterated methanol. The use of CD₃OD as the methylating agent ensures that the resulting ester, Methyl Tetracosanoate (B1234217), is labeled with three deuterium atoms on the methoxy (B1213986) carbon. uni-due.dechromatographyonline.com

An alternative, though less direct, approach for deuterium labeling involves metabolic incorporation using heavy water (D₂O). acs.orgnih.gov In biological systems, organisms grown in D₂O-enriched media can incorporate deuterium into their cellular components, including lipids. acs.orgnih.gov However, this method typically results in deuterium scrambling, leading to a distribution of isotopologues with deuterium atoms at various positions along the fatty acid chain, rather than the specific D3-methylation required for this standard. mdpi.com Therefore, chemical synthesis using deuterated reagents remains the preferred method for producing positionally specific labeled standards like this compound.

Analytical Validation of Deuterium Labeling Efficiency and Positional Specificity

After synthesis, rigorous analytical validation is required to confirm the efficiency of deuterium incorporation and its precise location within the molecule. This is crucial as the standard's reliability hinges on the mass difference between it and its non-deuterated analogue. splendidlab.com A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive characterization. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for verifying the mass shift and determining isotopic enrichment. nih.govresearchgate.net For this compound, the analysis would confirm a mass-to-charge (m/z) ratio that is three units higher than the unlabeled compound due to the three deuterium atoms. uni-due.de Techniques like gas chromatography-mass spectrometry (GC-MS) can separate the fatty acid methyl ester and provide mass spectra that allow for the calculation of labeling efficiency by comparing the relative abundance of the labeled (d3) and unlabeled (d0) isotopologues. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the positional specificity of the deuterium label. rsc.orgrsc.orgstudymind.co.uk

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized this compound, the characteristic singlet peak for the methoxy protons (-OCH₃) would be absent or significantly diminished. sigmaaldrich.com The degree of its disappearance can be used to estimate the extent of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. magritek.comnih.gov A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the methyl ester group, providing definitive proof of the label's position. sigmaaldrich.commagritek.com

¹³C NMR (Carbon-13 NMR): The carbon of the -OCD₃ group will exhibit a distinct triplet signal due to coupling with the deuterium atom (which has a spin I=1), and it will be shifted slightly upfield compared to the signal for a -OCH₃ group. This provides further confirmation of the label's location. mdpi.com

The combination of these techniques ensures that the synthesized standard is not only deuterated to a high degree but that the deuterium is located exclusively on the methyl ester group, which is essential for its function as a precision internal standard.

| Technique | Parameter Assessed | Principle and Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Labeling Efficiency & Isotopic Distribution | Separates the FAME and provides mass spectra. The relative abundance of the molecular ions for the d3 and d0 species is used to calculate isotopic enrichment. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass & Isotopic Purity | Provides highly accurate mass measurements, allowing for the clear distinction between labeled and unlabeled isotopologues and confirmation of the expected +3 mass shift. nih.govresearchgate.net |

| Proton NMR (¹H NMR) | Positional Specificity & Labeling Efficiency | Verifies the disappearance of the proton signal from the methyl ester group (-OCH₃), confirming its replacement by deuterium. sigmaaldrich.com |

| Deuterium NMR (²H NMR) | Positional Specificity | Directly detects the deuterium signal at the specific chemical shift of the methyl ester group, providing unequivocal evidence of the label's position. magritek.comnih.gov |

| Carbon-13 NMR (¹³C NMR) | Positional Specificity | Confirms the presence of the -OCD₃ group through characteristic isotope shifts and splitting patterns of the attached carbon atom. mdpi.com |

Assessment of Isotopic Purity and Chemical Purity for Precision Research Applications

Isotopic Purity: Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, three). musechem.com High isotopic purity (typically >98%) is critical to minimize cross-contribution to the analyte signal. isotope.com For example, if the this compound standard contains a significant amount of the unlabeled (d0) version, it could artificially inflate the measured concentration of the endogenous analyte. Mass spectrometry is the primary method for determining isotopic purity by analyzing the distribution of isotopologues. rsc.orgnih.gov

Chemical Purity: Chemical purity refers to the absence of any other chemical species. atomscientific.com For a research-grade standard, this means it should be free from starting materials (e.g., Tetracosanoic Acid), reagents, solvents, or byproducts from the synthesis. Contaminants could co-elute with the analyte or the standard in chromatographic methods, causing signal suppression or enhancement in the mass spectrometer, or they could produce interfering peaks. texilajournal.com Techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) are used to assess chemical purity. acs.org The required purity level is often defined by established standards, such as those from the American Chemical Society (ACS) or the United States Pharmacopeia (USP), which specify a purity of ≥95% for reagent-grade chemicals. labmanager.comalliancechemical.com

| Purity Type | Definition | Importance in Precision Research | Typical Specification |

|---|---|---|---|

| Isotopic Purity | The percentage of molecules that are correctly labeled with the intended number of deuterium atoms (e.g., D3). musechem.com | Ensures a distinct mass difference from the analyte, preventing signal overlap and inaccurate quantification. A low isotopic purity can lead to underestimation of the standard's concentration. rsc.org | >98% |

| Chemical Purity | The percentage of the material that is the desired chemical compound, free from other molecular contaminants. atomscientific.com | Prevents interference from impurities that can co-elute with the analyte, suppress ionization, or create false signals, thereby ensuring analytical accuracy. clearsynth.comtexilajournal.com | ≥95% (Analytical/Reagent Grade) labmanager.comnu.ac.th |

Quantitative Analytical Applications of Methyl Tetracosanoate D3 in Lipid Biochemistry

Role as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Quantification

In the realm of lipid analysis, gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the quantification of fatty acid methyl esters (FAMEs). The accuracy of this quantification heavily relies on the use of internal standards to correct for variations during sample preparation and analysis. Methyl tetracosanoate-D3 is particularly well-suited for this role due to its chemical properties.

Trideuterium-labeled methyl esters (d3-FAMEs) of fatty acids, such as this compound, are chemically almost identical to their non-labeled counterparts. This similarity ensures that they behave in a comparable manner during the entire analytical process, from extraction and derivatization to chromatographic separation. However, their slight mass difference allows them to be distinguished by the mass spectrometer. When using a polar GC column, d3-FAMEs coelute with the corresponding non-deuterated FAMEs, making GC-MS the required technique for their differentiation and quantification nih.gov.

Optimization of GC-MS Parameters for this compound Quantification

The optimization of GC-MS parameters is critical for achieving sensitive and reliable quantification of FAMEs using this compound as an internal standard. This involves tailoring the gas chromatography conditions for optimal separation and configuring the mass spectrometer for selective and sensitive detection.

Gas Chromatography (GC) Parameters: The primary goal of optimizing GC parameters is to achieve baseline separation of a wide range of FAMEs in a reasonable timeframe. Key parameters to consider include:

Column Selection: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., CP-Sil 88), is typically used for the separation of FAMEs, including the resolution of cis and trans isomers nih.gov.

Oven Temperature Program: A programmed temperature gradient is essential to separate FAMEs with varying chain lengths and degrees of unsaturation. An optimized program might start at a lower temperature to resolve shorter-chain FAMEs and gradually ramp up to elute longer-chain species like Methyl Tetracosanoate (B1234217).

Carrier Gas Flow Rate: The flow rate of the carrier gas (commonly helium) affects chromatographic resolution and analysis time.

Injector Temperature and Mode: A splitless injection is often preferred for trace analysis to ensure the maximum transfer of analytes to the column. The injector temperature should be high enough to ensure rapid volatilization of the FAMEs without causing thermal degradation.

Mass Spectrometry (MS) Parameters: For the quantification of d3-FAMEs, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity nih.govnih.gov. In SIM mode, the mass spectrometer is set to detect only specific ions, which reduces background noise and improves the signal-to-noise ratio for the analytes of interest. For d3-methyl esters of saturated fatty acids like this compound, specific mass-to-charge ratio (m/z) values are monitored. Research suggests using m/z 77 and 90 for the quantification of d3-methyl esters of saturated fatty acids, as these ions show little to no response from their non-deuterated counterparts nih.gov.

Table 1: Exemplary Optimized GC-MS Parameters for FAME Analysis

Derivatization Techniques in Conjunction with Deuterated Internal Standards

Fatty acids are not inherently volatile and require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis nih.govnih.gov. The most common derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) nih.govnih.gov. When using this compound as an internal standard, it is added to the sample prior to the derivatization process. This ensures that the internal standard undergoes the same chemical reactions and potential losses as the endogenous fatty acids.

One of the most widely used derivatization reagents is boron trifluoride-methanol (BF3-methanol) nih.govnih.gov. The esterification process with BF3-methanol is typically carried out under mild conditions. The lipid sample, along with the added this compound, is heated with the BF3-methanol reagent. This reaction quantitatively converts free fatty acids and transesterifies fatty acids from complex lipids (like triglycerides and phospholipids) into FAMEs nih.gov.

The general steps for derivatization with BF3-methanol are as follows:

The lipid extract, containing the added this compound, is placed in a reaction vial.

BF3-methanol reagent is added to the vial.

The vial is sealed and heated for a specific period to allow the reaction to complete.

After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane (B92381).

The hexane layer containing the FAMEs is then collected and concentrated before GC-MS analysis.

It is crucial that the derivatization reaction goes to completion to ensure accurate quantification. The use of a deuterated internal standard like this compound helps to monitor and correct for any inconsistencies in the derivatization efficiency.

Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipid Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for the comprehensive analysis of complex lipid mixtures, an approach often referred to as lipidomics nih.gov. In LC-MS-based lipidomics, deuterated internal standards like this compound play a pivotal role in achieving accurate quantification and mitigating the challenges associated with the analysis of complex biological samples nih.govresearchgate.net.

While this compound is a FAME, its utility in LC-MS extends to the broader analysis of various lipid classes. It can be used as a representative internal standard for certain non-polar lipid classes or as part of a larger panel of internal standards covering a wide range of lipid polarities. The addition of a known amount of this compound to a sample at the beginning of the extraction process allows for the correction of variability introduced during sample preparation and analysis, including extraction efficiency, and ionization suppression or enhancement in the mass spectrometer lcms.czmdpi.com.

Method Development and Validation Protocols for LC-MS based Quantification

The development and validation of LC-MS methods for lipid analysis are essential to ensure the reliability and reproducibility of the results shimadzu.comresearchgate.net. A deuterated internal standard such as this compound is a key component of these protocols.

Method Development: The goal of method development is to establish an LC-MS procedure that can effectively separate and detect a wide range of lipid species. Key aspects include:

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly employed for lipidomics, separating lipids based on their hydrophobicity, which is influenced by both the length of the fatty acyl chains and the number of double bonds nih.gov. The choice of column (e.g., C18 or C8) and the mobile phase composition are critical for achieving good chromatographic resolution.

Mass Spectrometry Detection: High-resolution mass spectrometry (HRMS) is often used in lipidomics to provide accurate mass measurements, which aids in the identification of lipid species nih.gov. Tandem mass spectrometry (MS/MS) is used to obtain structural information and for targeted quantification in modes like multiple reaction monitoring (MRM) researchgate.net.

Method Validation: A comprehensive validation protocol is necessary to demonstrate that the analytical method is fit for its intended purpose shimadzu.comresearchgate.net. A typical validation includes the assessment of:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. Calibration curves are constructed using a series of standards with known concentrations.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. These are typically evaluated by analyzing quality control (QC) samples at different concentration levels.

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analytes in the sample under different storage and processing conditions.

The use of a deuterated internal standard like this compound is integral to the validation process, particularly for assessing and correcting for matrix effects and recovery mdpi.com.

Calibration Strategies and Matrix Effects in the Presence of Deuterated Standards

Calibration Strategies: For accurate quantification in LC-MS, a calibration curve is typically prepared by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte nih.gov. The use of a deuterated internal standard like this compound is the gold standard for calibration in LC-MS-based lipidomics. Since the deuterated standard has nearly identical physicochemical properties to its non-deuterated counterpart, it co-elutes from the chromatography column and experiences similar ionization effects in the mass spectrometer. This allows for the reliable correction of variations and leads to more accurate quantification.

Matrix Effects: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis of complex biological samples lcms.cznih.gov. These effects can lead to inaccurate quantification if not properly addressed. Deuterated internal standards are highly effective in compensating for matrix effects lcms.czmdpi.com. Because the deuterated standard and the analyte elute at nearly the same time and have similar ionization properties, they are subject to the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized.

Table 2: General LC-MS Parameters for Lipid Analysis

Application in Reference Material Development and Quality Control for Lipid Analysis

Certified reference materials (CRMs) and quality control (QC) samples are essential for ensuring the accuracy, reliability, and comparability of analytical measurements in lipid analysis nih.govresearchgate.net. This compound, due to its stability and well-characterized properties, is a suitable candidate for inclusion in such materials.

Reference Material Development: CRMs are highly characterized materials with certified property values that are used to calibrate instruments and validate analytical methods nih.govresearchgate.net. In the context of lipid analysis, a CRM might be a solution containing a certified concentration of one or more lipid standards. This compound can be used as a component in CRMs for fatty acid analysis, providing a traceable standard for the quantification of long-chain saturated fatty acids. The development of such CRMs involves rigorous characterization to establish the purity and concentration of the deuterated standard with a high degree of confidence researchgate.net.

Quality Control: QC samples are routinely analyzed alongside study samples to monitor the performance of the analytical method over time. These samples are typically prepared from a pooled matrix that is representative of the study samples and are spiked with a known concentration of internal standards, which can include this compound. The consistent analysis of QC samples allows for the assessment of the method's precision and accuracy throughout the analytical run. Any significant deviation in the measured concentration of the internal standard in the QC samples can indicate a problem with the analytical process, such as issues with sample preparation, instrument performance, or reagent stability. The use of deuterated internal standards like this compound in QC samples provides a robust means of ensuring the quality and integrity of the data generated in lipidomic studies.

Table 3: List of Mentioned Compounds

Comparative Analysis of Quantitative Methodologies Employing this compound

In the field of lipid biochemistry, the accurate quantification of very-long-chain fatty acids (VLCFAs) is crucial for the diagnosis and monitoring of various metabolic disorders. This compound, a deuterated form of the methyl ester of lignoceric acid (C24:0), serves as an excellent internal standard for these analyses due to its chemical similarity to the analytes of interest and its distinct mass, which allows for precise quantification using mass spectrometry. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This section provides a comparative analysis of these two methodologies when employing this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been considered a gold standard for the analysis of fatty acids, including VLCFAs. nih.govnih.gov The methodology typically involves the derivatization of fatty acids into their more volatile methyl esters (FAMEs) before injection into the gas chromatograph. The use of a deuterated internal standard like this compound is essential to correct for variations during sample preparation and analysis. researchgate.netnih.gov

Methodological Approach: The GC-MS analysis of VLCFAs using this compound as an internal standard generally involves several key steps:

Lipid Extraction: Total lipids are extracted from the biological matrix (e.g., plasma, tissues).

Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids.

Derivatization: The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs). This is a critical step to increase the volatility of the VLCFAs for GC analysis.

GC Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.

MS Detection: The separated FAMEs are ionized and detected by a mass spectrometer, allowing for quantification based on the ion currents of the analyte and the deuterated internal standard.

Performance Characteristics: GC-MS methods, when properly validated, offer high sensitivity and reproducibility for the quantification of VLCFAs. The following table summarizes typical performance characteristics for a GC-MS method for the analysis of tetracosanoic acid (C24:0) using a deuterated internal standard.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 µM |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µM |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 90 - 110% |

Advantages and Disadvantages: The primary advantages of GC-MS include its high chromatographic resolution, which allows for the separation of complex fatty acid mixtures, and its well-established protocols. However, the requirement for derivatization can be time-consuming and may introduce variability if not performed consistently. nih.gov For VLCFAs, the high temperatures used in the GC injector and column can sometimes lead to thermal degradation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative to GC-MS for the analysis of VLCFAs. springernature.comnih.gov A significant advantage of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical errors. nih.gov

Methodological Approach: A typical LC-MS/MS workflow for VLCFA analysis with this compound involves:

Lipid Extraction: Similar to the GC-MS method, total lipids are extracted from the sample.

LC Separation: The extracted lipids (containing the free fatty acids or their methyl esters) are separated using a reversed-phase liquid chromatography column.

MS/MS Detection: The eluting compounds are ionized (commonly using electrospray ionization - ESI) and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for the quantification of the target VLCFA and the deuterated internal standard. nih.gov

Performance Characteristics: LC-MS/MS methods for VLCFA analysis demonstrate excellent sensitivity and specificity. The following table outlines the typical performance characteristics for the quantification of tetracosanoic acid (C24:0) using a deuterated internal standard.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.5 µM |

| Limit of Quantification (LOQ) | 0.2 - 2.0 µM |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 95 - 105% |

Advantages and Disadvantages: The main benefits of LC-MS/MS include a simpler and faster sample preparation process due to the omission of the derivatization step, and a lower risk of thermal degradation of the analytes. nih.gov The high selectivity of tandem mass spectrometry can also reduce interferences from complex biological matrices. However, ionization efficiency in ESI can be susceptible to matrix effects, which necessitates careful method development and validation.

Comparative Summary

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantitative analysis of VLCFAs using this compound as an internal standard. The choice between the two often depends on the specific requirements of the laboratory, such as sample throughput, desired sensitivity, and available instrumentation.

| Feature | GC-MS | LC-MS/MS |

| Sample Preparation | More complex (requires derivatization) | Simpler (often no derivatization needed) |

| Analysis Time | Longer due to derivatization and longer GC run times | Shorter due to simpler sample prep and faster LC runs |

| Sensitivity | High | Very High |

| Selectivity | Good | Excellent (with MS/MS) |

| Thermal Stability Issues | Potential for degradation of VLCFAs | Minimal |

| Matrix Effects | Less prone to ionization suppression | Can be a factor, requires careful management |

| Established Protocols | Well-established and widely used | Increasingly becoming the method of choice |

Elucidating Metabolic Pathways Using Methyl Tetracosanoate D3 As a Stable Isotope Tracer

Investigation of De Novo Fatty Acid Synthesis and Elongation Mechanisms

De novo lipogenesis (DNL) is the process of synthesizing fatty acids from non-lipid precursors, primarily in the cytoplasm. nih.gov This pathway involves two critical enzymes: acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, and fatty acid synthase (FASN), which builds long-chain fatty acids from acetyl-CoA and malonyl-CoA. nih.gov

While Methyl Tetracosanoate-D3 is itself a very-long-chain fatty acid and thus a product of elongation, its deuterated methyl group allows it to be used as a tracer to study the downstream processes of fatty acid modification. Once introduced into a biological system, the D3-labeled tetracosanoate (B1234217) can be tracked as it undergoes further elongation by specific elongase enzymes or other modifications.

Tracer-based lipidomics using deuterated fatty acids allows researchers to precisely measure the flux through these elongation pathways. For instance, in studies using deuterated oleic acid (D9-C18:1) in patient-derived fibroblasts, scientists observed the elongation of the tracer into longer chain fatty acids like D9-C20:1-carnitines. biorxiv.org A similar experimental design using this compound would allow for the quantification of its conversion to even longer fatty acids, providing insights into the activity of VLCFA elongation systems. By measuring the relative abundance of the initial D3-labeled tracer and its elongated products over time, researchers can calculate the rate of specific elongation steps.

| Time Point | Relative Abundance of D3-C24:0 (%) | Relative Abundance of D3-C26:0 (%) | Inferred Elongase Activity |

|---|---|---|---|

| 0 hr | 100 | 0 | Baseline |

| 6 hr | 85 | 15 | Active |

| 12 hr | 72 | 28 | Active |

| 24 hr | 55 | 45 | Active |

Analysis of Branched-Chain Fatty Acid Metabolism and Precursor Utilization using Deuterated Tracers

While most fatty acids are straight chains, branched-chain fatty acids (BCFAs) are also present and play distinct biological roles. BCFAs are synthesized when fatty acid synthase (FASN) uses precursors other than acetyl-CoA, such as methylmalonyl-CoA derived from the catabolism of branched-chain amino acids (BCAAs) like valine. nih.govnih.gov

Stable isotope tracers are essential for differentiating the metabolism of straight-chain fatty acids from that of BCFAs. While this compound is a straight-chain fatty acid, its use in concert with other labeled precursors can illuminate the competition and interplay between these two pathways. For example, by introducing both this compound and a labeled BCFA precursor like [U-13C5]valine, researchers can simultaneously trace both pathways.

A key challenge in lipidomics is distinguishing between isobaric lipids—molecules with the same mass, such as a BCFA and an unsaturated straight-chain fatty acid. Isotopic labeling provides a clear way to resolve this ambiguity. In studies tracing [U-13C5]valine, mass spectrometry could specifically detect M+4 isotopologues of lipids containing BCFAs, confirming their origin from the labeled valine. nih.gov This allowed for precise quantification of BCFAs incorporated into 11 different lipid species, demonstrating significant enrichment compared to control cells. nih.gov Using a deuterated tracer like this compound provides a distinct mass shift (M+3) that allows its metabolic products to be clearly distinguished from those derived from carbon-13 labels or unlabeled pools.

| Labeled Tracer Used | Key Finding | Metabolic Pathway Illuminated | Analytical Method |

|---|---|---|---|

| [U-13C5]Valine | Significant enrichment of M+4 ions in 11 different lipid species containing 16-carbon acyl chains. nih.gov | Demonstrated the direct incorporation of BCAA catabolites into branched-chain fatty acids. nih.gov | LC-MS/MS |

| [U-13C6]Isoleucine | Quantified the contribution of isoleucine-derived acetyl-CoA to the fatty acid pool. nih.gov | Traced the contribution of a BCAA to the general fatty acid synthesis precursor pool. nih.gov | LC-MS/MS |

Kinetic Studies of Lipid Turnover, Catabolism, and Biosynthetic Rates

A static measurement of a lipid's concentration does not reveal the dynamics of its production and clearance. Stable isotope tracers like this compound are essential for performing kinetic studies to measure these rates in vivo. nih.gov The dynamic state of constant synthesis, breakdown, and transport is known as turnover, and its dysregulation is a hallmark of many metabolic diseases. nih.gov

Two primary models are used to quantify lipid kinetics:

Tracer Dilution Model: This model is used to determine the rate of appearance (Ra) of an unlabeled substance (tracee) into a metabolic pool. nih.gov For example, by infusing this compound at a known rate and measuring its dilution by endogenous, unlabeled tetracosanoate in the plasma, one can calculate how quickly the body is producing or releasing its own tetracosanoate. The Ra is calculated by dividing the tracer infusion rate by the isotopic enrichment at a steady state. nih.gov

Tracer Incorporation Model: This model measures the rate at which a labeled precursor is incorporated into a product molecule. nih.gov By tracking the appearance of the D3 label from this compound in plasma triacylglycerols (TAGs), for instance, researchers can calculate the absolute synthetic rate of TAGs.

These kinetic studies provide critical information that cannot be obtained otherwise. For example, high plasma TAG levels could result from either overproduction by the liver or impaired clearance from the blood; only a kinetic study can distinguish between these two possibilities. nih.gov

| Kinetic Parameter | Principle of Measurement | Information Gained | Example with this compound |

|---|---|---|---|

| Rate of Appearance (Ra) | Measures the dilution of an infused tracer by the endogenous pool. nih.gov | Rate of entry of a substance into the plasma (e.g., from production or lipolysis). | Calculating the release rate of endogenous tetracosanoate into the FFA pool. |

| Rate of Disappearance (Rd) | Calculated from Ra and the concentration at steady state; represents clearance. | Rate of removal of a substance from the plasma (e.g., by tissue uptake or oxidation). | Calculating the clearance rate of tetracosanoate from the plasma. |

| Fractional Synthetic Rate (FSR) | Measures the rate of tracer incorporation into a product pool over time. | The percentage of a product pool that is newly synthesized per unit of time. | Determining the synthesis rate of complex lipids containing tetracosanoate. |

Application in Understanding Specific Enzyme Activities in Lipid Metabolism

Tracer-based lipidomics is a powerful method for diagnosing and understanding enzymatic defects in lipid metabolism. biorxiv.orgresearchgate.net The accumulation of a specific labeled intermediate can pinpoint a bottleneck in a metabolic pathway, often corresponding to a deficient enzyme.

This approach has been particularly valuable in studying long-chain fatty acid oxidation disorders (lcFAODs). biorxiv.orgresearchgate.net In a study using deuterium-labeled oleic acid (D9-C18:1), fibroblasts from patients with Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency showed a specific accumulation of the labeled C14:1-carnitine marker. biorxiv.orgresearchgate.net Similarly, in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, cells accumulated labeled S-(3-hydroxyacyl)cysteamines, a novel biomarker candidate. biorxiv.orgresearchgate.net

The same principle applies to using this compound to probe the metabolism of VLCFAs. Peroxisomes are the primary site for the beta-oxidation of VLCFAs. An enzymatic defect in this pathway, such as a deficiency in the peroxisomal transporter ABCD1 (implicated in X-linked adrenoleukodystrophy) or in Acyl-CoA oxidase 1 (ACOX1), would be expected to cause an accumulation of D3-labeled tetracosanoate or its immediate derivatives, such as D3-tetracosanoyl-CoA. By identifying which labeled metabolites accumulate, researchers can infer the specific location of the enzymatic block.

Contributions of Methyl Tetracosanoate D3 to Advanced Lipidomics and Metabolomics Research

Comprehensive Lipidomic Profiling through Deuterated Standard Integration

The use of deuterated standards like Methyl Tetracosanoate-D3 is fundamental for achieving accurate and reproducible results in lipidomic profiling. When added to a biological sample at a known concentration at the beginning of the sample preparation process, this internal standard can effectively account for sample loss during extraction and variability in instrument response. This ensures that the final quantified amount of the endogenous analyte is a true reflection of its concentration in the original sample.

Integration of this compound in Targeted and Untargeted Metabolomics Approaches

In targeted metabolomics, where the goal is to quantify a specific set of known metabolites, this compound serves as an ideal internal standard for its corresponding endogenous analyte, methyl tetracosanoate (B1234217). Its use allows for precise quantification, which is essential for studies focusing on specific metabolic pathways or the validation of biomarkers.

Assessment of Lipid Metabolism in Various Biological Systems (e.g., cell cultures, animal models)

The application of this compound extends to the study of lipid metabolism in diverse biological systems. In cell culture experiments, it can be used to trace the metabolic fate of exogenously supplied fatty acids, providing insights into cellular lipid uptake, elongation, and incorporation into complex lipids.

In animal models, administration of deuterated compounds, followed by the analysis of tissues and biofluids for the presence of deuterated metabolites, allows for the in vivo tracking of metabolic pathways. This stable isotope tracing approach, facilitated by standards like this compound, is a powerful tool for understanding the dynamics of lipid metabolism in health and disease.

Investigating Lipid Compositional Changes in Response to Biological Perturbations

Understanding how the lipidome responds to various stimuli or perturbations is a key area of research. By enabling accurate quantification, this compound plays a vital role in studies investigating changes in lipid composition in response to factors such as disease, drug treatment, or dietary interventions.

For instance, by accurately measuring the levels of methyl tetracosanoate and other related lipids, researchers can identify specific lipid signatures associated with different physiological or pathological states. This information can lead to the discovery of new biomarkers for disease diagnosis and prognosis, as well as provide a deeper understanding of the molecular mechanisms underlying various biological processes.

Emerging Research Applications and Future Directions for Methyl Tetracosanoate D3

Development of Novel Analytical Platforms for Enhanced Deuterated Lipid Analysis

The analysis of deuterated lipids, including Methyl Tetracosanoate-D3, is being significantly advanced by the development of sophisticated analytical platforms. These technologies are designed to improve the sensitivity, accuracy, and speed of lipid analysis. Mass spectrometry (MS) is the cornerstone technique, often coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC) for comprehensive lipid profiling. caltech.edumedchemexpress.com

Recent progress includes the refinement of shotgun lipidomics, which involves the direct infusion of lipid extracts into a mass spectrometer. This high-throughput method, facilitated by advanced analyzers like Orbitrap and quadrupole-time of flight (QTOF), allows for rapid and sensitive lipid analysis. caltech.edu Furthermore, the use of stable isotope-labeled standards, such as this compound, is essential for absolute quantification in lipidomics. pnas.org Deuterated standards with at least three deuterium (B1214612) atoms are particularly valuable for ensuring reliable identification in mass spectrometry. pnas.org

Beyond mass spectrometry, Raman microscopy has emerged as a powerful, non-destructive technique for visualizing the distribution of deuterated lipids within cells. researchgate.net By tracking the unique vibrational signature of carbon-deuterium (C-D) bonds, researchers can observe the metabolic fate of labeled precursors in real-time. researchgate.net These advancing platforms are critical for resolving the immense complexity of the lipidome and enhancing the utility of deuterated tracers.

Table 1: Analytical Platforms for Deuterated Lipid Analysis

Expanding the Scope of Metabolic Tracing to Diverse Organisms and Ecosystems

Stable isotope tracing, a cornerstone of metabolic research, involves using labeled molecules to follow metabolic pathways. cookechem.com Deuterated compounds like this compound are invaluable as internal standards in studies that trace the metabolism of lipids in a wide array of organisms. Early studies using deuterium labeling traced the fate of dietary fatty acids in mice, establishing that they were stored in adipose tissue before being used. thomassci.com This principle has been extended to humans to measure de novo lipogenesis (the synthesis of fatty acids) and cholesterol synthesis using tracers like heavy water (D₂O). ornl.govclearsynth.com

The application of deuterated lipid tracing now extends far beyond mammals. The yeast Pichia pastoris, for instance, has been grown in fully deuterated environments to produce a variety of deuterated phospholipids (B1166683) and sterols, providing crucial materials for biophysical studies of membranes. biorxiv.orgtandfonline.com In insects, such as Drosophila, and in mice, tracing has been used to understand how developmental diet and adult environmental stresses affect the lipid composition of the skin barrier. ontosight.ai

More recently, these techniques are being applied at the ecosystem level. Lipidomic hydrogen stable isotope probing (LH-SIP) using D₂O allows researchers to measure the in situ growth rates of microorganisms in complex environments like soil. researchgate.netcookechem.commedchemexpress.com This method tracks the incorporation of deuterium from labeled water into microbial membrane lipids, providing insights into the activity of bacteria and fungi that are fundamental to ecosystem function. researchgate.netacs.orgcookechem.com Similar approaches are used in aquatic ecosystems to understand the metabolic processes of freshwater algae, which form the base of aquatic food webs. researchgate.net These expanding applications highlight the versatility of deuterated lipids in revealing metabolic dynamics across the biological world.

Table 2: Metabolic Tracing Studies Using Deuterated Lipids

Integration of Deuterated Lipidomic Data with Multi-Omics Approaches for Systems Biology Insights

To gain a holistic understanding of biological systems, researchers are increasingly integrating data from multiple "omics" fields, such as genomics, proteomics, metabolomics, and lipidomics. In these multi-omics studies, deuterated lipids like this compound serve as essential internal standards to ensure the accuracy and reliability of the lipidomics data. biorxiv.orgmedchemexpress.eu

By combining lipidomic profiles with proteomic and metabolomic data, scientists can uncover complex molecular fingerprints associated with various metabolic conditions. larodan.comscientificlabs.ie For example, an integrated approach was used to characterize the impact of elevated fatty acids on placental cell metabolism, linking changes in the transcriptome (the set of all RNA molecules) to alterations in lipid processing. biorxiv.org Similarly, combining quantitative lipidomics and proteomics has helped identify unique molecular changes in individuals with hyperlipidemia, hypercholesterolemia, and hyperglycemia. larodan.com

This integration allows researchers to move beyond static measurements of molecule concentrations to understanding the dynamic fluxes through metabolic pathways. nih.gov By correlating changes in lipid species with the abundance of proteins involved in their metabolism, it becomes possible to construct detailed networks that reveal how lipid pathways are regulated and dysregulated in health and disease. larodan.com This systems biology approach, underpinned by robust quantitative methods using deuterated standards, is critical for characterizing and differentiating complex metabolic disorders. larodan.com

Table 3: Examples of Multi-Omics Integration Involving Lipidomics

Role in Understanding Specialized Lipid Functions and Their Dysregulation in Pathophysiological States

Deuterated lipids are instrumental in elucidating the role of lipid metabolism in a wide range of diseases. By using stable isotope tracers, researchers can track how lipids are processed and how these processes are altered in pathological conditions. This compound, as a derivative of a very-long-chain fatty acid (VLCFA), is relevant to the study of disorders involving VLCFA metabolism. For instance, its parent compound, Lignoceric acid, is implicated in genetic disorders like Zellweger syndrome and adrenoleukodystrophy. Deuterated standards are critical for accurately diagnosing and monitoring the levels of these fatty acids.

A significant area of research is lipid peroxidation, a process of oxidative damage that is implicated in many neurodegenerative diseases. lgcstandards.com Studies have used "reinforced" polyunsaturated fatty acids (PUFAs), where hydrogen atoms at oxidation-prone sites are replaced with deuterium, to slow this damaging chain reaction. researchgate.net Research in mouse models of Alzheimer's disease has shown that a diet enriched with deuterated PUFAs can reduce brain lipid peroxidation. lgcstandards.com

Furthermore, deuterated lipids are being used to investigate ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. acs.org By developing dual-isotope labeling techniques, where cells are treated with two different deuterated versions of a fatty acid, scientists can confidently identify and track the metabolites of that fatty acid as it is incorporated into various lipid classes and subsequently oxidized during ferroptosis. acs.org These approaches provide deep insights into the molecular mechanisms of diseases and open avenues for new therapeutic strategies.

Table 4: Role of Deuterated Lipids in Studying Pathophysiological States

Advancements in Automated Sample Preparation and Computational Data Processing for Deuterated Lipid Studies

The increasing scale of lipidomics research has necessitated advancements in both the physical handling of samples and the computational analysis of the resulting data. Automation in sample preparation is key to improving throughput and reproducibility. Automated systems, such as the Hamilton Microlab STAR, can perform lipid extractions in a 96-well plate format, offering a cost-effective and efficient solution for large-scale studies compared to manual methods. medchemexpress.com Methods like the butanol/methanol (B129727) (BUME) and methyl-tert-butyl ether (MTBE) extractions have been adapted for these automated platforms. medchemexpress.com

On the data analysis side, sophisticated software is required to process the vast datasets generated by modern mass spectrometers. Computational tools are essential for tasks such as peak picking, lipid identification, deconvolution of isotopic overlaps, and quantification. Specific software packages have been developed to handle the unique challenges of lipidomics data. For example, lipidr is an R package designed for a complete lipidomics workflow, from data import and normalization to statistical analysis and visualization. Other tools like D-Tracer have been created specifically to extract and identify metabolites from dual-isotope labeling experiments. acs.org For quantification, software like LipidMatch Normalizer automates the process of normalizing analyte signals to the appropriate deuterated internal standards, such as this compound. These computational advancements are crucial for translating raw data into meaningful biological insights.

Table 5: Automation and Computational Tools in Deuterated Lipidomics

Q & A

Q. What considerations are essential when incorporating Methyl Tetracosanoate-D3 into lipid metabolism studies to ensure isotopic integrity?

Methodological Answer: Researchers must verify isotopic purity using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation levels. Experimental protocols should include triplicate measurements for validation, and deviations from standard analytical methods (e.g., adjusted ionization parameters in MS) must be explicitly justified. Storage conditions (e.g., inert atmosphere, -20°C) should align with stability data from safety sheets to prevent isotopic exchange .

Q. How should researchers design controlled experiments to assess the isotopic effects of deuterium in this compound?

Methodological Answer: Use paired experimental setups comparing deuterated (this compound) and non-deuterated analogs under identical conditions (e.g., temperature, solvent systems). Monitor kinetic isotope effects via time-course assays (e.g., enzyme activity in lipid hydrolysis). Control for solvent interactions by testing polar/aprotic solvents, and document deviations from standard protocols (e.g., extended incubation times) to ensure reproducibility .

Advanced Research Questions

Q. What methodologies address discrepancies in isotopic distribution data between experimental and theoretical models for this compound?

Methodological Answer: Apply Bayesian statistical models to reconcile experimental isotopic patterns with theoretical predictions. Use Monte Carlo simulations to account for variables like localized deuterium exchange or instrument-specific biases (e.g., MS detector saturation). Cross-validate findings with orthogonal techniques (e.g., FT-IR for bond vibration analysis) and report confidence intervals for isotopic abundance .

Q. How can meta-analysis approaches be adapted for studies using this compound across different analytical platforms (e.g., GC-MS vs. LC-MS)?

Methodological Answer: Standardize data extraction by converting results to molar ratios or normalized peak areas. Address platform-specific biases (e.g., ionization efficiency differences) via regression models. Use tools like PRISMA guidelines to systematically compare studies, and include heterogeneity tests (e.g., I² statistics) to quantify variability. Metadata should detail instrument parameters (e.g., column type, ionization voltage) to enable cross-study validation .

Q. What strategies mitigate batch-to-batch variability in deuterium-labeled compounds like this compound during longitudinal studies?

Methodological Answer: Implement batch-effect correction algorithms (e.g., ComBat) during data preprocessing. Use internal standards (e.g., deuterated analogs of related lipids) for normalization. Document synthesis protocols (e.g., catalyst ratios, reaction times) and batch-specific QC data (e.g., NMR purity spectra) in supplementary materials. Pre-screen batches via accelerated stability tests under study conditions .

Q. How should researchers document experimental parameters for this compound to ensure reproducibility in multi-institutional collaborations?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by embedding metadata such as synthesis lot numbers, storage conditions, and solvent purity in machine-readable formats (e.g., XML or JSON). Use discipline-specific schemas (e.g., Lipidomics Standards Initiative guidelines) and reference datasets in repositories like Dryad or Figshare. Include raw instrument outputs (e.g., .RAW files from MS) alongside processed data .

Data Management and Contradiction Analysis

Q. How can confounding variables (e.g., solvent polarity) be controlled when analyzing this compound’s role in membrane fluidity assays?

Methodological Answer: Conduct sensitivity analyses by varying solvent systems (e.g., chloroform vs. hexane) and measuring resultant membrane properties via fluorescence anisotropy. Use multivariate regression to isolate solvent effects from deuterium-specific impacts. Pre-register solvent-related hypotheses to avoid post hoc bias .

Q. What frameworks resolve contradictions in dose-response relationships observed in this compound tracer studies?

Methodological Answer: Apply inverse variance weighting in meta-regression to harmonize dose-response curves across studies. Validate nonlinear models (e.g., Hill equation) against alternative hypotheses (e.g., threshold effects) using Akaike’s Information Criterion (AIC). Publish negative results and outlier datasets to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.